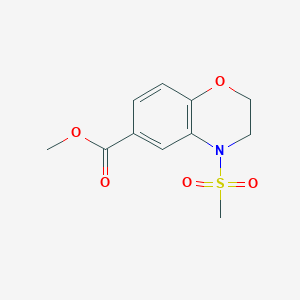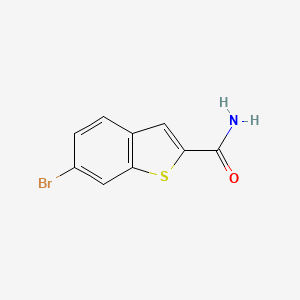![molecular formula C9H10F3NO2S B1440247 2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate CAS No. 1197974-36-9](/img/structure/B1440247.png)
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate
Overview
Description
“2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate” is a chemical compound with the molecular formula C9H10F3NO2S . It has a molecular weight of 253.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3NO2S/c10-9(11,12)6-15-8(14)13-4-3-7-2-1-5-16-7/h1-2,5H,3-4,6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the searched resources.Scientific Research Applications
Synthesis and Molecular Structure
Research on related compounds provides insight into the molecular structure, synthesis, and potential applications of substances similar to 2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate. For example, studies on N-carbethoxy derivatives and directed lithiation of related carbamates highlight the significance of such compounds in organic synthesis and molecular structure analysis. These compounds exhibit specific intramolecular hydrogen bonding and crystal packing characteristics, providing a foundation for understanding the behavior of trifluoroethyl carbamates in various environments (Dolzhenko et al., 2010); (Smith et al., 2013).
Electrochemical and Electrochromic Properties
The introduction of thiophen-2-yl groups in compounds has been shown to significantly affect their electronic and ionic conductivities, particularly in high-voltage lithium-ion batteries. Such modifications can enhance the thermal stability and discharge capacity of batteries, underscoring the potential of thiophen-2-yl derivatives in improving energy storage technologies (Liang et al., 2019).
Applications in Organic Electronics
Derivatives featuring the thiophen-2-yl group have been explored for their utility in organic electronics. For instance, the synthesis of N-arylcarbamates with tetrazole fragments and their conversion into compounds with thiophene-2-carbaldehyde highlights the versatility of these substances in developing materials for electronic applications. Such materials can be used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic components (Velikorodov et al., 2014).
Nonlinear Optical Properties
The development of materials with specific optical properties is another area where similar compounds find application. Research on the synthesis and structural characterization of organic nonlinear optical crystals, such as those derived from thiophen-3-yl and trifluoromethyl groups, demonstrates the potential of these materials in advanced optical technologies. These materials are investigated for their nonlinear optical properties, which are critical for applications in laser technology and optical signal processing (Sathiya & Senthilkumar, 2020).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-thiophen-2-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c10-9(11,12)6-15-8(14)13-4-3-7-2-1-5-16-7/h1-2,5H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJDABDQEZTANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



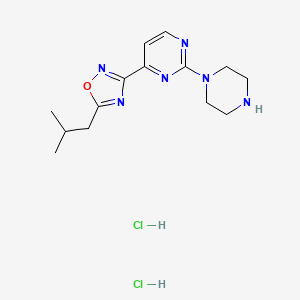

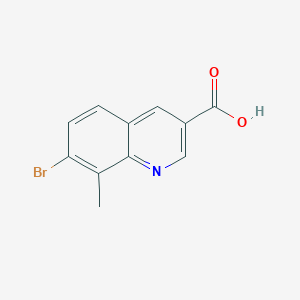
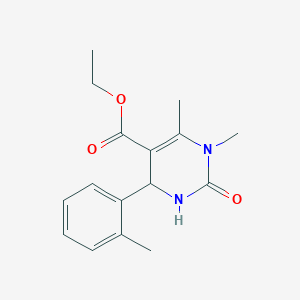

![1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1440174.png)

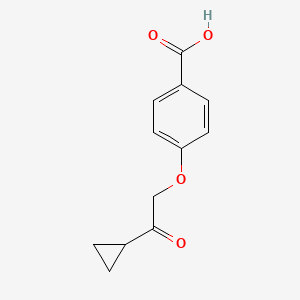

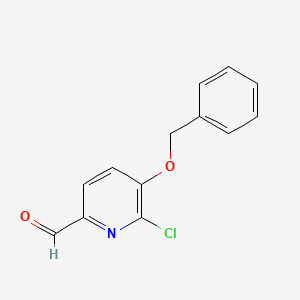
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride](/img/structure/B1440182.png)
![Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1440185.png)
